molecular formula C13H18ClN3O B12225427 N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12225427
M. Wt: 267.75 g/mol
InChI Key: VTLNTCKMWIYAPF-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpyrazol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of 2,4-dimethylpyrazole with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-methoxyphenyl)amino]methyl]-N,N-dimethylaniline
  • **2-methoxy-5-[(phenylamino)methyl]phenol
  • **2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine

Uniqueness

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine stands out due to its unique combination of a methoxyphenyl group and a dimethylpyrazol moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-15-16(2)13(10)14-9-11-6-4-5-7-12(11)17-3;/h4-8,14H,9H2,1-3H3;1H

InChI Key

VTLNTCKMWIYAPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

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